ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This bicyclic system is substituted with a 6-methyl group and a 5-oxo moiety, which are critical for its conformational stability and bioactivity. The molecule further incorporates two thiazole rings: one linked via an acetamido bridge and another esterified with an ethyl group. The structure is characterized by its planar thiazolo-pyrimidine system and flexible side chains, enabling interactions with biological targets such as enzymes or receptors .
Synthesis:
The compound is synthesized through multi-step reactions involving:
Thiazolo[3,2-a]pyrimidine core formation: Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions .
Acetamido-thiazole incorporation: Coupling of the thiazolo-pyrimidine intermediate with 2-amino-1,3-thiazole derivatives using carbodiimide-based coupling agents .
Esterification: Final ethyl esterification of the carboxylic acid group via acid-catalyzed alcoholysis .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-3-24-13(22)4-10-7-25-15(18-10)19-12(21)5-11-8-26-16-17-6-9(2)14(23)20(11)16/h6-7,11H,3-5,8H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOBBNNSBBNIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC=C(C(=O)N23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the ethyl acetate group. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various amines. The reaction conditions often involve refluxing in organic solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₆H₁₇N₃O₄S₂ (calculated based on structural analogs) .
- Molecular Weight : ~395.46 g/mol.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties
Pharmacological and Physicochemical Comparisons
Bioactivity: The target compound’s acetamido-thiazole side chain may enhance binding to ATP pockets in kinases, similar to pyrazolo-thiazolo-pyrimidine derivatives .
Solubility and Bioavailability :
- The ethyl ester group in the target compound improves membrane permeability compared to the carboxylic acid analog , but hydrolysis in vivo may limit stability.
- The isothiazolo-pyridine analog exhibits higher volatility, making it suitable for agricultural use but less ideal for therapeutic applications.
Synthetic Complexity :
- The target compound requires fewer steps than the dichlorophenyl-pyrazole derivative , reducing production costs.
- Carboxylic acid analogs are simpler to synthesize but require post-modification for drug development.
Crystallographic and Conformational Analysis
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a slightly puckered conformation (Cremer-Pople parameters: θ ≈ 10°, φ ≈ 30°), similar to other 5-oxo derivatives .
- Hydrogen Bonding : The acetamido group forms intermolecular N–H···O bonds in crystal lattices, stabilizing the structure—a feature absent in ester-only analogs .
Biological Activity
Ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate is a complex organic compound that falls within the category of thiazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.
The compound features multiple functional groups that contribute to its biological activity. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 2-[2-[2-(6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamido]-1,3-thiazol-4-yl]acetate |
| Molecular Formula | C16H18N4O4S2 |
| CAS Number | 946264-48-8 |
The mechanism of action of this compound is primarily linked to its interaction with specific enzymes or receptors within biological systems. The compound may exert its effects by binding to molecular targets that alter enzyme activities or receptor functions. This interaction can lead to various biological effects including cytotoxicity against cancer cells.
Cytotoxic Effects
Recent studies have evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines. For instance:
- Study on Lung and Renal Cancer Cells : In a study assessing the cytotoxicity of synthesized thiazole derivatives against lung cancer (A549) and renal cancer (TK-10) cell lines using the sulforhodamine B (SRB) assay:
- Structure Activity Relationship (SAR) : The presence of specific structural features such as the thiazole ring and methyl substituents has been shown to enhance cytotoxic activity. For example:
Case Studies
Several case studies have highlighted the biological activity of thiazole derivatives:
Potential Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Anticancer Therapy : Due to its demonstrated cytotoxic effects against various cancer cell lines, this compound may serve as a lead compound for developing new anticancer agents.
- Infection Treatment : The interaction with specific receptors may also indicate potential use in treating infections by modulating immune responses.
Q & A
Q. What are the standard synthetic routes for ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization of 2-aminothiazole derivatives with carbonyl-containing reagents (e.g., β-ketoesters) under acidic conditions .
- Step 2 : Acetamido-thiazole intermediate synthesis through coupling reactions (e.g., using carbodiimide coupling agents) to attach the acetamido-thiazol-4-yl group .
- Step 3 : Esterification or transesterification to introduce the ethyl acetate moiety, often requiring anhydrous solvents like DMF or THF .
Critical Parameters : Temperature (60–100°C), solvent polarity, and reaction time (4–12 hours) significantly impact yield and purity .
Q. How is the structural conformation of this compound validated?
- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement of the fused thiazolo-pyrimidine system. For example, studies on analogous compounds reveal planar thiazole and pyrimidine rings with dihedral angles < 5° .
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirms proton environments (e.g., methyl groups at δ ~2.3 ppm, ester carbonyl at δ ~170 ppm) .
- HPLC : Monitors purity (>95% for biological assays) .
Q. What preliminary biological screening methods are recommended?
- In vitro assays :
- Antimicrobial activity : Agar dilution method against Gram-positive/negative bacteria (MIC values typically 8–64 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ values reported for structurally related compounds) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up the reaction?
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions .
- Catalyst screening : Use Pd/C or polymer-supported reagents for efficient coupling steps, reducing purification complexity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .
Q. How to resolve contradictions in biological activity data across studies?
- Source analysis : Verify compound purity (HPLC) and storage conditions (moisture-sensitive esters degrade at >40°C) .
- Target validation : Use CRISPR-edited cell lines to confirm on-target effects (e.g., kinase knockout models) .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to identify pharmacophore requirements .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 and Thr830 .
- MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories) to identify critical hydrogen bonds and hydrophobic contacts .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .
Q. How to design derivatives for improved pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
- Metabolic stability : Replace ester groups with amides to resist esterase-mediated hydrolysis in plasma (t₁/₂ increased from 2 to 8 hours) .
- Prodrug strategies : Mask carboxylate groups as tert-butyl esters for enhanced blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
